p-Phenylenediglyoxal

Übersicht

Beschreibung

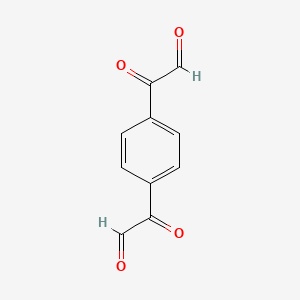

p-Phenylenediglyoxal is an organic compound with the molecular formula C10H10O6 It is a derivative of benzene, featuring two glyoxal groups attached to the para positions of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: p-Phenylenediglyoxal can be synthesized through several methods. One common approach involves the oxidation of 1,4-diacetylbenzene using selenium dioxide in a solvent such as 1,4-dioxane. The reaction is typically carried out under reflux conditions for about 14 hours . Another method involves the hydrolysis of this compound bis(methylhemimercaptal) to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: p-Phenylenediglyoxal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form p-phenylenediglycolic acid.

Reduction: Reduction of this compound can yield p-diacetylbenzene.

Substitution: It can participate in substitution reactions, particularly involving the glyoxal groups.

Common Reagents and Conditions:

Oxidation: Selenium dioxide in 1,4-dioxane under reflux conditions.

Reduction: Zinc dust and acetic acid.

Major Products:

Oxidation: p-Phenylenediglycolic acid.

Reduction: p-Diacetylbenzene.

Wissenschaftliche Forschungsanwendungen

p-Phenylenediglyoxal has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of p-phenylenediglyoxal involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The glyoxal groups can form covalent bonds with amino groups in proteins, potentially altering their function. This reactivity is the basis for its use in various chemical and biological applications .

Vergleich Mit ähnlichen Verbindungen

Phenylglyoxal: Similar in structure but contains only one glyoxal group.

p-Phenylenediamine: Contains amino groups instead of glyoxal groups.

Biologische Aktivität

p-Phenylenediglyoxal (PPDG) is a dicarbonyl compound with notable biological activities, particularly in the fields of genotoxicity, antimicrobial properties, and potential therapeutic applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of PPDG.

Chemical Structure and Properties

PPDG is characterized by its two glyoxal groups attached to a phenylene ring. Its structure allows it to participate in various biochemical reactions, leading to diverse biological effects. The compound exhibits properties typical of α-dicarbonyl compounds, such as reactivity with nucleophiles and potential mutagenicity.

Genotoxicity and Mutagenicity

Research indicates that PPDG exhibits significant genotoxic effects:

- Mutation Induction : In a mouse lymphoma L5178Y assay, PPDG demonstrated a dose-dependent increase in mutation frequency, with concentrations leading to up to 659 mutants per surviving cells at the highest tested concentration (31.5 µM) . This suggests that PPDG can induce mutations at relatively low concentrations.

- DNA Damage : Studies have shown that PPDG causes DNA single-strand breaks in Chinese hamster ovary (CHO) cells. Co-treatment with ascorbate and hydrogen peroxide further enhances this DNA damage .

- Inhibition of DNA Synthesis : PPDG has been reported to inhibit semiconservative DNA synthesis in repair-deficient hamster cells, indicating its potential to disrupt normal cellular processes .

Antimicrobial Activity

PPDG has been investigated for its antimicrobial properties:

- Inhibition of Anaerobic Bacteria : It is effective against food-spoiling anaerobic bacteria, making it a candidate for use as an antimicrobial food additive. Research shows that strict anaerobes are more affected than facultative anaerobes .

- Potential as a Radiosensitizer : In tumor cell lines, PPDG exhibited a moderate radiosensitizing effect under anaerobic conditions. This suggests its potential utility in enhancing the effectiveness of radiotherapy for cancer treatment .

Case Studies and Clinical Implications

Recent studies have explored the implications of glyoxal derivatives, including PPDG, in clinical settings:

- Ischemic Stroke Outcomes : A cohort study revealed that elevated levels of glyoxal and its derivatives correlate with poor outcomes in ischemic stroke patients. Higher serum concentrations of these compounds were associated with adverse prognoses . This suggests that targeting α-dicarbonyls could be a therapeutic strategy in managing hyperglycemic conditions associated with strokes.

Research Findings Summary Table

Eigenschaften

IUPAC Name |

2-(4-oxaldehydoylphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCYNRIBBFRFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181239 | |

| Record name | 1,4-Phenyldiglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2673-16-7 | |

| Record name | 1,4-Phenyldiglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002673167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Phenyldiglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key synthetic route to obtaining p-phenylenediglyoxal as described in the research?

A1: The research outlines a multi-step synthesis of this compound starting from dimethyl terephthalate. [] First, dimethyl terephthalate reacts with methylsulfinylcarbanion in dimethyl sulfoxide (DMSO) to generate a solution containing the carbanion of 1,4-bis(methylsulfinyl acetyl)benzene. Treatment of this solution with an aqueous acid triggers a Pummerer rearrangement, yielding this compound bis(methylhemimercaptal). Finally, hydrolysis of this intermediate compound leads to the formation of this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.